Cas no 82954-65-2 ((4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine)

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine structure
82954-65-2 structure
Product Name:(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine
Numéro CAS:82954-65-2
Le MF:C6H13NO2
Mégawatts:131.172921895981
MDL:MFCD03095390
CID:720819
PubChem ID:2733884
Update Time:2024-10-27

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Propriétés chimiques et physiques

Nom et identifiant

    • 1,3-Dioxolane-4-methanamine,2,2-dimethyl-, (4S)-
    • (S)-(+)-(2,2-DIMETHYL-[1,3]-DIOXOLAN-4-YL)-METHYLAMINE
    • (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
    • [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
    • ((s)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
    • (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
    • 1,3-Dioxolane-4-methanamine, 2,2-dimethyl-, (4S)-
    • 1-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
    • HXOYWCSTHVTLOW-YFKPBYRVSA-N
    • TC
    • (4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine
    • (4S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (ACI)
    • 1,3-Dioxolane-4-methanamine, 2,2-dimethyl-, (S)- (ZCI)
    • (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine
    • 1,3-Dioxolane-4-methanamine 2,2-dimethyl-, (4S)-
    • W-200511
    • GEO-01181
    • Dimethyl-1,3-dioxolan-4-yl)methanamine
    • EN300-2917637
    • (S)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
    • AKOS005257684
    • MFCD03095390
    • DTXSID301003024
    • (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine, AldrichCPR
    • AKOS006276653
    • D75607
    • (s)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)methylamine
    • CS-0094691
    • 2,2-dimethyl-4(s)-4-aminomethyl-1,3-dioxalane
    • CS-16285
    • (S)-2,2-dimethyl-[1,3]dioxolane-4-methanamine
    • SCHEMBL949218
    • 82954-65-2
    • MDL: MFCD03095390
    • Piscine à noyau: 1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1
    • La clé Inchi: HXOYWCSTHVTLOW-YFKPBYRVSA-N
    • Sourire: C([C@H]1COC(C)(C)O1)N

Propriétés calculées

  • Qualité précise: 131.094628657g/mol
  • Masse isotopique unique: 131.094628657g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 1
  • Complexité: 103
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 44.5
  • Le xlogp3: -0.5

Propriétés expérimentales

  • Dense: 1.012
  • Point d'ébullition: 147-148°C/14mm

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Informations de sécurité

  • Code de catégorie de danger: 22-37/38-41-43
  • Instructions de sécurité: 26-36/37/39
  • Identification des marchandises dangereuses: Xn
  • Conditions de stockage:Sealed in dry,2-8°C(BD64530)

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD48182-100mg
(S)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 98%
100mg
¥667 2021-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD48182-250mg
(S)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 98%
250mg
¥1000 2021-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD48182-1g
(S)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 98%
1g
¥2500 2021-08-02
Fluorochem
013546-250mg
S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 99%
250mg
£150.00 2022-03-01
Fluorochem
013546-5g
S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 99%
5g
£1160.00 2022-03-01
Fluorochem
013546-10g
S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 99%
10g
£2025.00 2022-03-01
Chemenu
CM195735-5g
(S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
82954-65-2 95%
5g
$712 2021-08-05
Alichem
A159001677-1g
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
82954-65-2 95%
1g
$400.00 2023-09-01
Ambeed
A298113-100mg
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
82954-65-2 95%
100mg
$20.0 2025-04-16
Ambeed
A298113-250mg
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
82954-65-2 95%
250mg
$41.0 2025-04-16

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Référence
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Water
Référence
Syntheses and structures of diastereomerically pure 2,6-disubstituted 3-morpholinones
Danklmaier, Johann; et al, Liebigs Annalen der Chemie, 1988, (12), 1149-53

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrazine Solvents: Methanol ,  Water ;  4 - 5 h, reflux
Référence
Stereochemistry-Controlled Supramolecular Architectures of New Tetrahydroxy-Functionalized Amphiphilic Carbocyanine Dyes
Schade, Boris; et al, Chemistry - A European Journal, 2020, 26(30), 6919-6934

Méthode de production 4

Conditions de réaction
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Toluene ;  2 h, 90 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  6 h, 60 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Référence
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

Méthode de production 5

Conditions de réaction
1.1 Reagents: Lead tetraacetate Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Methanol
2.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Water
Référence
Syntheses and structures of diastereomerically pure 2,6-disubstituted 3-morpholinones
Danklmaier, Johann; et al, Liebigs Annalen der Chemie, 1988, (12), 1149-53

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  25 °C; 25 °C → 110 °C; overnight, 110 °C; 110 °C → rt
2.1 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  25 °C; 25 °C → 0 °C
2.2 Reagents: Zinc ;  < 5 °C; 1 h, 5 °C
2.3 Reagents: Ammonium hydroxide ;  basified, 5 °C
Référence
Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: an important chiral C-3 building block
Bhavani, Ch; et al, Indian Journal of Chemistry, 2011, (12), 1807-1811

Méthode de production 7

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  20 h, 65 °C
3.1 Reagents: Disodium sulfide Solvents: Water ;  16 h, 55 °C
Référence
Synthesis of phosphonoglycine backbone units for the development of phosphono peptide nucleic acids
Doboszewski, Bogdan; et al, European Journal of Organic Chemistry, 2013, 2013(22), 4804-4815

Méthode de production 8

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate ;  1 h, 0 °C; 0 °C → 40 °C; 1 h, 40 °C
2.1 Reagents: Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  25 °C; 25 °C → 110 °C; overnight, 110 °C; 110 °C → rt
3.1 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  25 °C; 25 °C → 0 °C
3.2 Reagents: Zinc ;  < 5 °C; 1 h, 5 °C
3.3 Reagents: Ammonium hydroxide ;  basified, 5 °C
Référence
Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: an important chiral C-3 building block
Bhavani, Ch; et al, Indian Journal of Chemistry, 2011, (12), 1807-1811

Méthode de production 9

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Référence
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

Méthode de production 10

Conditions de réaction
1.1 Reagents: Disodium sulfide Solvents: Methanol ,  Water ;  24 h, 55 °C
Référence
A practical approach to the synthesis of enantiomerically pure 2,6-disubstituted morpholines under phase transfer catalysis conditions
Albanese, D.; et al, Catalysis Today, 2009, 140(1-2), 100-104

Méthode de production 11

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Référence
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

Méthode de production 12

Conditions de réaction
Référence
Helical supramolecular organization of a 1,2-diol appended naphthalene diimide organogelator via an extended intermolecular H-bonding network
Shinde, Sopan Valiba; et al, RSC Advances, 2016, 6(36), 30690-30694

Méthode de production 13

Conditions de réaction
1.1 Reagents: Lead tetraacetate Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Methanol
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Référence
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

Méthode de production 14

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  20 h, rt
2.1 Reagents: Hydrazine Solvents: Methanol ,  Water ;  4 - 5 h, reflux
Référence
Stereochemistry-Controlled Supramolecular Architectures of New Tetrahydroxy-Functionalized Amphiphilic Carbocyanine Dyes
Schade, Boris; et al, Chemistry - A European Journal, 2020, 26(30), 6919-6934

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  6 h, 60 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Référence
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

Méthode de production 16

Conditions de réaction
Référence
Helical supramolecular organization of a 1,2-diol appended naphthalene diimide organogelator via an extended intermolecular H-bonding network
Shinde, Sopan Valiba; et al, RSC Advances, 2016, 6(36), 30690-30694

Méthode de production 17

Conditions de réaction
1.1 Reagents: Sodium azide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  8 h, reflux
2.1 Reagents: Disodium sulfide Solvents: Methanol ,  Water ;  24 h, 55 °C
Référence
A practical approach to the synthesis of enantiomerically pure 2,6-disubstituted morpholines under phase transfer catalysis conditions
Albanese, D.; et al, Catalysis Today, 2009, 140(1-2), 100-104

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Raw materials

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Preparation Products

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Littérature connexe

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